2-(3-ethoxyphenyl)cyclopentan-1-one
Description
2-(3-Ethoxyphenyl)cyclopentan-1-one is a cyclopentanone derivative featuring a 3-ethoxyphenyl substituent at the 2-position of the cyclopentanone ring. The ethoxy group (-OCH2CH3) at the meta position of the aromatic ring distinguishes it from other derivatives, such as para-substituted methoxy or hydroxy analogs, which are known to influence electronic properties, solubility, and biological activity .
Properties
CAS No. |
1391347-88-8 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation with Directed Regioselectivity
Friedel-Crafts acylation represents a classical approach for introducing acyl groups to aromatic systems. For 3-ethoxyphenyl derivatives, the ethoxy group’s ortho/para-directing nature necessitates careful substrate design to achieve meta-acylation. A modified protocol involves:
-
Substrate Preparation : 3-Ethoxybenzene is treated with cyclopentanoyl chloride in the presence of AlCl₃ under anhydrous conditions.
-
Reaction Optimization : Elevated temperatures (80–100°C) and extended reaction times (12–24 hours) improve yields by mitigating competitive side reactions .
-
Workup and Purification : The crude product is subjected to aqueous extraction (saturated NaHCO₃) and chromatographic purification (EtOAc/hexane, 1:10) .
Key Data :
Bromination-Functionalization Sequence
Adapted from cyclohexanone syntheses , this method leverages bromination at the cyclopentanone α-position, followed by nucleophilic substitution:
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Bromination : 2-Bromocyclopentanone is prepared via treatment of cyclopentanone with bromine (Br₂) in CCl₄ at 0°C .
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Grignard Coupling : Reaction of 2-bromocyclopentanone with 3-ethoxyphenylmagnesium bromide in THF at −78°C yields the tertiary alcohol intermediate.
-
Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to the ketone .
Key Data :
-
Overall Yield : 45–55% (two-step process).
-
Critical Reaction Parameters :
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling offers a modern route to access 2-arylcyclopentanones:
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Boronic Acid Preparation : 3-Ethoxyphenylboronic acid is synthesized via Miyaura borylation of 3-bromoethoxybenzene.
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Coupling Reaction : 2-Chlorocyclopentanone reacts with the boronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C .
Key Data :
Epoxide Ring-Opening Strategy
Inspired by cyclohexanone epoxidation , this method involves:
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Epoxidation : 2-(3-Ethoxyphenyl)cyclopentene is treated with m-chloroperbenzoic acid (mCPBA) in DCM to form the epoxide.
-
Acid-Catalyzed Rearrangement : HBr-mediated ring-opening generates a bromohydrin, which undergoes oxidation to the ketone .
Key Data :
Reductive Amination Followed by Hydrolysis
A multi-step approach derived from arylcyclohexanamine syntheses :
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Amination : 2-(3-Ethoxyphenyl)cyclopentanone reacts with ammonium acetate and NaBH₃CN to form the secondary amine.
-
Hydrolysis : Treatment with 6M HCl at reflux cleaves the amine to regenerate the ketone .
Key Data :
Chemical Reactions Analysis
Types of Reactions
2-(3-ethoxyphenyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-ethoxyphenyl)cyclopentan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-ethoxyphenyl)cyclopentan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacologically Active Cyclopentanones
(E)-2-(4-Methoxybenzylidene)cyclopentan-1-one (A2K10)
- Structure: Features a 4-methoxybenzylidene group conjugated to the cyclopentanone core.
- Pharmacological Activity :
- Demonstrated neuroprotective effects in Alzheimer’s models, improving memory in scopolamine-induced amnesia (Y-maze test) at 10 mg/kg .
- Showed antiepileptic activity by delaying pentylenetetrazole-induced seizures .
- Acts as a partial agonist of α7 nicotinic acetylcholine receptors (α7nAChRs), a target for neurological disorders .
Pentagamavunon-1 (PGV-1)
- Structure: Contains two substituted benzylidene groups (4-hydroxy-3,5-dimethyl and 3-methoxy-4,5-dimethyl) on the cyclopentanone ring.
- Pharmacological Activity :
2-(3-Methylbutyl)cyclopentan-1-one
Substituent Effects on Bioactivity
2-[(3,3,5-Trimethylcyclohexyl)acetyl]cyclopentan-1-one
- Application : Fragrance ingredient (CAS 84642-57-9).
- Safety : Rigorous assessments by RIFM confirm safe use in cosmetics within specified limits (e.g., 0.1% in leave-on products) .
2-Heptylidene cyclopentan-1-one
- Regulatory Status : IFRA standards define acceptable use levels (e.g., 0.02% in fine fragrances) based on sensitization risk .
Q & A
Q. Basic
- ¹H NMR : The cyclopentanone ring protons appear as multiplet signals between δ 1.5–2.5 ppm. The 3-ethoxyphenyl group shows aromatic protons (δ 6.8–7.4 ppm) and an ethoxy methyl triplet (δ 1.4 ppm) .
- IR : Strong carbonyl stretch at ~1740 cm⁻¹ (cyclopentanone), C-O-C stretch at ~1250 cm⁻¹ (ethoxy group).
- Mass Spectrometry : Molecular ion peak at m/z 218 (C₁₃H₁₆O₂), with fragmentation patterns indicating cleavage of the ethoxy group.
What computational strategies predict the biological activity of this compound?
Q. Advanced
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory potential). Validate with free energy calculations (MM-PBSA) .
- QSAR Modeling : Train models using datasets of similar cyclopentanone derivatives to predict toxicity or receptor binding affinity. Include descriptors like logP, polar surface area, and H-bond acceptors.
How can crystallographic data resolve structural ambiguities?
Q. Advanced
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: ethyl acetate/hexane). Use SHELXL () for structure refinement. Key metrics: R-factor < 0.05, data-to-parameter ratio > 10 .
- Hydrogen Bonding Analysis : Apply graph-set analysis () to identify motifs (e.g., C=O···H interactions) influencing crystal packing.
How to address contradictions in reaction yield data during synthesis?
Q. Advanced
- Design of Experiments (DOE) : Vary parameters (catalyst type, solvent, temperature) systematically. Use ANOVA to identify significant factors. For example, AlCl₃ may outperform FeCl₃ in polar aprotic solvents .
- Mechanistic Studies : Probe intermediates via in situ FTIR or LC-MS to track side reactions (e.g., over-acylation).
What safety protocols apply to handling this compound?
Q. Basic
- IFRA Guidelines : Follow limits for analogous compounds (e.g., 2-Heptylidene cyclopentan-1-one, ). Use PPE (gloves, goggles) and work in a fume hood.
- Toxicity Screening : Conduct Ames tests or zebrafish embryo assays for preliminary hazard assessment .
What in vitro assays assess anti-inflammatory potential?
Q. Advanced
- COX-2 Inhibition Assay : Measure IC₅₀ values using purified enzyme and colorimetric substrates (e.g., prostaglandin E₂ ELISA). Compare to NSAIDs like ibuprofen .
- Cytokine Profiling : Treat macrophage cells (RAW 264.7) with LPS and quantify TNF-α/IL-6 via qPCR or multiplex assays.
How to optimize enantiomeric purity for chiral derivatives?
Q. Advanced
- Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases.
- Asymmetric Catalysis : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) during synthesis to enhance enantiomeric excess (ee > 90%) .
What are the challenges in metabolic pathway analysis?
Q. Advanced
- In Vitro Models : Use liver microsomes or hepatocytes to identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation). Track using UPLC-QTOF-MS .
- Isotope Labeling : Synthesize ¹³C-labeled analogs to trace metabolic fate in animal models.
How does the ethoxy group influence electronic properties?
Q. Advanced
- DFT Calculations : Compute HOMO/LUMO energies (Gaussian 16) to assess electron-donating effects. Compare to methoxy or chloro analogs .
- Electrochemical Studies : Cyclic voltammetry in acetonitrile reveals oxidation potentials linked to antioxidant activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
